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2,2-Dimethyloxolane-3-thiol

Cat. No.: B13303445
M. Wt: 132.23 g/mol
InChI Key: QHAGDOLCIGBBJN-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Ether Chemistry

Cyclic ethers are a fundamental class of heterocyclic compounds characterized by an oxygen atom within a ring structure. The oxolane ring, a five-membered saturated heterocycle also known as tetrahydrofuran (B95107) (THF), is a common motif in a vast array of natural products and synthetic molecules. The introduction of substituents onto the oxolane ring, such as the gem-dimethyl group at the C2 position in 2,2-Dimethyloxolane-3-thiol, significantly influences the molecule's steric and electronic properties. This substitution can impact the ring's conformation and the reactivity of adjacent functional groups. In contemporary research, substituted oxolanes are investigated for their utility as solvents, intermediates in organic synthesis, and as structural components in biologically active molecules. The gem-dimethyl substitution, in particular, can enhance metabolic stability in certain contexts by preventing alpha-proton abstraction. researchgate.net

Significance of Thiol Functionality in Oxolane Derivatives

The presence of a thiol (-SH) group at the C3 position introduces a nucleophilic and redox-active center to the oxolane scaffold. Thiols, the sulfur analogs of alcohols, are known for their distinct reactivity. researchgate.net They are more acidic than their alcohol counterparts and their corresponding thiolates are potent nucleophiles, readily participating in reactions such as Michael additions and S-alkylation. nih.govrsc.org The thiol group's ability to form disulfide bonds through oxidation is a critical feature in various biological systems and has been exploited in polymer chemistry and materials science. nih.gov In the context of oxolane derivatives, the interplay between the ether oxygen and the thiol sulfur can lead to unique intramolecular interactions and chelation properties, potentially influencing their application in areas like coordination chemistry and catalysis.

Overview of Current Research Trajectories and Identified Research Gaps

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While its isomer, 2,5-dimethyltetrahydrofuran-3-thiol, has been identified and is noted for its sensory properties, particularly its meaty and roasted aroma, there is a dearth of specific studies on the 2,2-dimethyl isomer. vulcanchem.com The current understanding is therefore largely extrapolated from the general principles of cyclic ether and thiol chemistry, and from studies of related compounds.

Current Research Trajectories (Inferred and for Related Compounds):

Flavor and Fragrance Chemistry: Based on the properties of its isomers, a potential area of investigation for this compound would be in the field of flavor and fragrance, although no specific studies have been published.

Synthetic Intermediates: The bifunctional nature of the molecule (ether and thiol) suggests its potential as a building block in organic synthesis for creating more complex molecules.

Identified Research Gaps:

Synthesis and Characterization: There is no readily available, published, and optimized synthetic route specifically for this compound. Detailed spectroscopic and crystallographic characterization is also absent from the literature.

Physicochemical Properties: While some properties can be predicted computationally, experimental data on its boiling point, melting point, pKa, and solubility are not available.

Reactivity Studies: A thorough investigation of the reactivity of this compound, including the influence of the gem-dimethyl group on the thiol's nucleophilicity and oxidation potential, has not been conducted.

Biological Activity: There are no reports on the biological or pharmacological properties of this specific compound.

Computational Studies: Detailed theoretical studies on the conformational analysis, electronic structure, and reaction mechanisms involving this compound are lacking.

In essence, this compound represents a blank slate in the vast landscape of chemical research. The exploration of its fundamental properties and reactivity is a necessary first step to unlocking any potential applications it may hold.

Data Tables

Due to the limited research on this compound, the following tables present data for a closely related and more studied isomer, 2,5-Dimethyltetrahydrofuran-3-thiol, to provide a comparative context.

Table 1: Chemical Identification of 2,5-Dimethyltetrahydrofuran-3-thiol

ParameterValueSource
IUPAC Name 2,5-dimethyloxolane-3-thiol vulcanchem.com
CAS Number 26486-21-5 vulcanchem.com
Molecular Formula C₆H₁₂OS vulcanchem.com
Molecular Weight 132.22 g/mol vulcanchem.com
Canonical SMILES CC1CC(C(O1)C)S vulcanchem.com
InChI Key WBELUTNLJPCIHS-UHFFFAOYSA-N vulcanchem.com

Table 2: Predicted Molecular and Electronic Properties of 2,5-Dimethyltetrahydrofuran-3-thiol

PropertyValueSource
Hydrogen Bond Donor Count 1 vulcanchem.com
Hydrogen Bond Acceptor Count 2 vulcanchem.com
Rotatable Bond Count 0 vulcanchem.com
Topological Polar Surface Area 10.2 Ų vulcanchem.com
logP (o/w) 1.11 vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OS B13303445 2,2-Dimethyloxolane-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2,2-dimethyloxolane-3-thiol

InChI

InChI=1S/C6H12OS/c1-6(2)5(8)3-4-7-6/h5,8H,3-4H2,1-2H3

InChI Key

QHAGDOLCIGBBJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)S)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Dimethyloxolane 3 Thiol and Analogues

Stereocontrolled Synthesis Approaches

Stereocontrolled synthesis is fundamental to producing enantiomerically pure compounds. For a molecule like 2,2-Dimethyloxolane-3-thiol, establishing the stereocenter at the C3 position is a key challenge that can be addressed through several powerful asymmetric strategies.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and recovered. wikipedia.org For the synthesis of substituted oxolanes, chiral auxiliaries, such as the Evans oxazolidinones, can be employed in reactions like aldol (B89426) or alkylation to set the stereochemistry of a precursor chain before the ring is formed. wikipedia.org

For instance, an N-acyl oxazolidinone could undergo a stereoselective aldol reaction with a ketone to generate a β-hydroxy intermediate. This intermediate would contain the necessary stereocenter that corresponds to the C3 position of the final oxolane thiol. Another approach involves the stereoselective Michael addition of thiols to an α,β-unsaturated system attached to a chiral auxiliary like camphorsultam, which has been shown to yield products with high diastereoselectivity. wikipedia.org

Table 1: Comparison of Common Chiral Auxiliaries and Their Potential Application
Chiral AuxiliaryKey Reaction TypePotential Application for Oxolane Precursor SynthesisTypical Diastereoselectivity
Evans OxazolidinonesAldol Reactions, Alkylations wikipedia.orgSetting the C3-hydroxyl stereocenter in an acyclic precursor.Often >95% de nih.gov
CamphorsultamMichael Additions, Aldol Reactions wikipedia.orgConjugate addition of a sulfur nucleophile to establish the C3 stereocenter.High, can be superior to oxazolidinones in certain cases. wikipedia.org
SAMP/RAMP HydrazonesAsymmetric Alkylationα-alkylation of a ketone or aldehyde to build the carbon backbone with defined stereochemistry.Generally >90% de

Asymmetric Catalysis in Thiol Installation

Asymmetric catalysis offers a more atom-economical approach to installing chirality, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. The installation of a thiol group can be achieved catalytically through several methods.

One prominent strategy is the catalytic asymmetric conjugate addition of a thiol to an α,β-unsaturated precursor, such as a furanone or an acyclic enone. beilstein-journals.org Chiral metal complexes or organocatalysts can control the facial selectivity of the nucleophilic attack by the thiol, thereby establishing the C3 stereocenter with high enantiomeric excess (ee). beilstein-journals.org For example, chiral LaNa₃tris(binaphthoxide) (LSB) complexes have been used to catalyze the asymmetric addition of thiols to cyclic enones. beilstein-journals.org

Another powerful technique is the catalytic asymmetric ring-opening of a meso-epoxide with a sulfur nucleophile. nih.govacs.org This reaction can simultaneously create two stereocenters, a hydroxyl group and a thioether, with well-defined relative and absolute stereochemistry. The resulting β-hydroxy sulfide (B99878) is an ideal precursor for intramolecular cyclization to form the desired substituted oxolane thiol. researchgate.net

Table 2: Selected Asymmetric Catalytic Methods for C-S Bond Formation
MethodPrecursor TypeCatalyst TypeKey Advantage
Conjugate Additionα,β-Unsaturated Ketone/LactoneChiral Lewis Acids (e.g., LSB complexes), Organocatalysts beilstein-journals.orgDirectly forms the chiral C-S bond.
Asymmetric Ring-Openingmeso-EpoxideChiral Salen-metal complexes, Chiral Phosphoric Acids acs.orgresearchgate.netGenerates a versatile β-hydroxy sulfide precursor with high enantioselectivity. researchgate.net
Ene-Reductase CatalysisPro-chiral vinyl sulfidesBiocatalyst (Ene-Reductases) nih.govEnzymatic precision, can access either enantiomer depending on the enzyme used. nih.gov

Diastereoselective Routes to Substituted Oxolane Precursors

In this approach, the oxolane ring is constructed first, with the relative stereochemistry of its substituents controlled, followed by the introduction of the thiol group. A key precursor for this compound would be 2,2-dimethyloxolan-3-ol (B14028736). Achieving a diastereoselective synthesis of this precursor is critical.

One route involves the stereoselective reduction of a prochiral ketone, 2,2-dimethyl-4-hydroxy-3(2H)-furanone. The reduction of the furanone can lead to chiral γ-butyrolactones, which are versatile building blocks. rsc.orgnih.gov Asymmetric hydrogenation using catalysts like Rh/ZhaoPhos has proven highly efficient for producing chiral γ-butyrolactones from γ-butenolides with excellent enantioselectivity (up to 99% ee). rsc.org Subsequent manipulation of the lactone can yield the desired oxolane precursor.

Alternatively, diastereoselectivity can be achieved during the ring-forming step itself. For example, thermally induced cyclization of 1,5-dienes bearing tert-butyl carbonates can produce 2,3,4-trisubstituted tetrahydrofurans with good diastereoselectivity. nsf.govnih.gov Such strategies rely on the conformational preferences of a flexible acyclic precursor during the transition state of the cyclization reaction. nih.gov

Multi-step Synthetic Routes for Substituted Oxolane Thiols

Multi-step synthesis provides a robust and often more flexible pathway to complex targets. These routes strategically separate the formation of the core heterocyclic structure from the installation of specific functional groups.

Ring Closure Strategies for Oxolane Formation

The formation of the tetrahydrofuran (B95107) (oxolane) ring is a key transformation in the synthesis of the target molecule. nih.gov A variety of reliable ring-closure methods have been developed.

A common and effective strategy is the intramolecular Williamson ether synthesis, which involves the cyclization of a suitable halo-alcohol. For the target molecule, a precursor like 4-chloro-4-methylpentane-1,2-diol could be treated with a base to induce an intramolecular Sₙ2 reaction, forming the 2,2-dimethyloxolan-3-ol. Another powerful method is the acid-catalyzed cyclodehydration of a triol, such as 1,2,4-butanetriol (B146131) or its derivatives. wikipedia.orgchemicalbook.com For instance, (S)-1,2,4-butanetriol can be cyclized to (S)-3-hydroxytetrahydrofuran using p-toluenesulfonic acid (PTSA) at elevated temperatures. wikipedia.org This approach could be adapted starting from a chiral 4-methyl-1,2,4-pentanetriol to yield the chiral 2,2-dimethyloxolan-3-ol precursor.

Table 3: Common Ring Closure Strategies for Oxolane Synthesis
StrategyPrecursorTypical ReagentsBond Formed
Intramolecular Williamson Ether SynthesisHalo-alcoholBase (e.g., NaH, NaOH)C-O
Acid-Catalyzed CyclodehydrationDiol/Triol wikipedia.orgAcid (e.g., H₂SO₄, PTSA) wikipedia.orgC-O
Intramolecular Oxymercuration-DemercurationUnsaturated Alcohol1. Hg(OAc)₂, 2. NaBH₄C-O
[3+2] CycloadditionCarbonyl Ylide + Alkene nih.govRh-catalyst from diazo compound nih.govC-C and C-O

Derivatization of Pre-existing Oxolane Scaffolds (e.g., from Hydroxy-ketones)

The synthesis of the this compound can be strategically approached by first constructing the core oxolane (tetrahydrofuran) ring system and then introducing the thiol functionality. A plausible route begins with a γ-hydroxy-ketone, which can undergo intramolecular cyclization to form a cyclic hemiketal. This intermediate can then be further processed to yield the desired oxolane scaffold.

For instance, a suitable hydroxy-ketone precursor can be cyclized under acidic or basic conditions to form 2,2-dimethyl-3-hydroxyoxolane. Once this key alcohol intermediate is obtained, it can be converted into the target thiol through several established methods. A common two-step procedure involves:

Activation of the Hydroxyl Group : The alcohol is converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.

Nucleophilic Substitution : The resulting tosylate or mesylate is then subjected to a nucleophilic substitution reaction (SN2) with a sulfur nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis can be employed to displace the leaving group and install the thiol functionality, yielding this compound. This reaction typically proceeds with an inversion of stereochemistry at the carbon center.

An alternative one-pot procedure for the direct conversion of alcohols to thiols involves the Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in the presence of a thiol source such as thioacetic acid. google.com

Table 1: Proposed Synthetic Route from a Hydroxy-ketone Precursor

Step Starting Material Reagents Intermediate/Product Key Transformation
1 4-Hydroxy-4-methyl-2-pentanone Acid or Base catalyst 2,2-Dimethyl-3-hydroxyoxolane Intramolecular Cyclization

Unconventional Synthetic Approaches to Thiols

Beyond classical derivatization, several unconventional methods offer novel pathways to synthesize thiols, which can be adapted for the preparation of this compound and its analogues.

Utilization of Thiolacetic Acid and Thioacetates as Thiol Equivalents

Thiolacetic acid (CH₃COSH) and its salts are widely used as safe and manageable sources of the thiol group. semanticscholar.org They serve as effective thiol equivalents, reacting with alkyl halides or activated alcohols to form thioacetate (B1230152) esters. These stable intermediates can be easily isolated and subsequently hydrolyzed under basic or acidic conditions to unveil the free thiol.

This method offers an advantage over using hydrogen sulfide or metal hydrosulfides directly, as it minimizes the formation of dialkyl sulfide byproducts. chemistrysteps.com The reaction of an activated 2,2-dimethyloxolane precursor (e.g., 2,2-dimethyl-3-bromooxolane) with potassium thioacetate would proceed via an SN2 mechanism to give S-(2,2-dimethyloxolan-3-yl) ethanethioate. Subsequent hydrolysis liberates the desired this compound. semanticscholar.org The Mitsunobu reaction, as mentioned previously, also utilizes thioacetic acid to convert secondary alcohols directly to thioacetates with inversion of configuration. google.com

Radical Addition Reactions in Thiol Synthesis

Radical-mediated reactions provide a powerful tool for C-S bond formation, particularly the hydrothiolation of alkenes, commonly known as the thiol-ene reaction. This process involves the addition of a thiol across a double bond, initiated by radicals generated from light, heat, or a chemical initiator like azobisisobutyronitrile (AIBN). ias.ac.inresearchgate.net

This approach is highly efficient and typically proceeds with anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the alkene. researchgate.net For the synthesis of an analogue of the target compound, one could start with an unsaturated oxolane, such as 2,2-dimethyl-2,5-dihydrofuran. The radical addition of a thiol, like thioacetic acid (acting as a thiol transfer agent), across the double bond would lead to a functionalized oxolane. If thioacetic acid is used, a subsequent hydrolysis step is required to yield the final thiol. This method is particularly useful for creating diverse analogues by varying the starting alkene and thiol.

Table 2: Radical Thiol-Ene Reaction Parameters

Parameter Description Common Examples
Alkene An unsaturated precursor 2,2-Dimethyl-2,5-dihydrofuran
Thiol Source Provides the -SH group H₂S, Thiolacetic Acid, Alkanethiols
Initiator Generates initial radicals AIBN (thermal), Benzophenone (photochemical)
Regioselectivity Stereochemical outcome Typically Anti-Markovnikov

Catalytic Thiolation with Hydrogen Sulfide

Direct thiolation using hydrogen sulfide (H₂S) presents an atom-economical route to thiols. While reactions with H₂S can be challenging to control, catalytic methods have been developed to improve selectivity and efficiency. The reaction of alcohols with H₂S over heterogeneous catalysts is a viable industrial method for producing primary mercaptans. ias.ac.in

For secondary alcohols, such as a 2,2-dimethyloxolan-3-ol precursor, acid-base catalysts are required. mdpi.com Studies have shown that catalysts with strong acid sites exhibit high activity for alcohol conversion, though selectivity towards the thiol can be a challenge, with dehydration being a common side reaction. mdpi.com Notably, the synthesis of thiolane (tetrahydrothiophene) from tetrahydrofuran and H₂S has been demonstrated using acid-base catalysts like alumina, indicating that the oxolane ring is susceptible to this type of transformation. mdpi.com This suggests that under specific catalytic conditions, the hydroxyl group of an oxolane alcohol could be substituted by a sulfhydryl group from H₂S.

Application of Silanethiol (B8362989)/Disilathiane Reagents

Silanethiols, such as triphenylsilanethiol (B78806) (Ph₃SiSH), have emerged as useful reagents in thiol synthesis. They can function as H₂S equivalents, particularly in the ring-opening of epoxides. ias.ac.in The reaction of a silanethiol with an epoxide, like 2,2-dimethyl-3,4-epoxyoxolane, would proceed with high regioselectivity. The nucleophilic sulfur attacks the less sterically hindered carbon of the epoxide, leading to a β-hydroxy silyl (B83357) sulfide. This intermediate can then be desilylated to afford the corresponding β-hydroxy thiol.

Alternatively, bis(trimethylsilyl)sulfide, a disilathiane reagent, can convert alkyl halides into the corresponding silyl sulfides, which are then readily hydrolyzed to thiols. This two-step process offers a mild alternative for introducing a thiol group.

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases, hydrolases, and alcohol dehydrogenases can be employed in synthetic routes to thiols. nih.govmdpi.com While direct enzymatic conversion of a secondary alcohol to a thiol is not a common transformation, multi-step enzymatic processes can be designed.

For example, a lipase (B570770) could be used to acylate 2,2-dimethyl-3-hydroxyoxolane with vinyl thioacetate to form the corresponding thioester. Lipases are known to catalyze transesterification reactions between thiols and vinyl esters to produce thioesters with high efficiency. The resulting thioester can then be selectively hydrolyzed to the desired thiol, potentially using another hydrolase under mild aqueous conditions. This approach leverages the high selectivity of enzymes to avoid protecting groups and harsh reagents, contributing to a more sustainable synthetic process.

Reaction Optimization and Process Intensification Studies

Reaction optimization and process intensification represent a paradigm shift from traditional batch processing to more sustainable and efficient manufacturing. The primary goals are to achieve higher yields, better selectivity, reduced reaction times, and lower environmental impact through a deep understanding and manipulation of reaction parameters and reactor technology.

Reaction Optimization

The optimization of a synthetic route is a systematic process aimed at identifying the ideal conditions for a chemical reaction. This involves moving beyond initial discovery conditions to fine-tune variables that influence the reaction's outcome, such as yield, purity, and selectivity. Methodologies for optimization range from traditional one-variable-at-a-time (OVAT) approaches to more sophisticated multivariate methods like Design of Experiments (DoE). DoE is a powerful statistical tool that allows for the simultaneous variation of multiple factors, enabling a comprehensive understanding of their individual and interactive effects on the reaction with a minimal number of experiments.

Case Study: Synthesis of 2-Methyltetrahydrofuran-3-thiol (B142655)

A known synthetic route for the analogous compound, 2-methyltetrahydrofuran-3-thiol, involves a three-step process starting from 5-hydroxy-2-pentanone google.com. This synthesis provides a practical framework for discussing optimization strategies.

Cyclization: 5-hydroxy-2-pentanone is cyclized to form 4,5-dihydro-2-methylfuran using phosphoric acid as a catalyst.

Thioacetylation: The resulting furan (B31954) intermediate reacts with thioacetic acid to yield 2-methyltetrahydrofuran-3-thiol acetate (B1210297).

Hydrolysis: The thiol acetate is hydrolyzed to produce the final product, 2-methyltetrahydrofuran-3-thiol.

For such a multi-step synthesis, key parameters for optimization at each stage would include:

Catalyst Concentration: The concentration of phosphoric acid in the first step is critical. Too little may lead to slow or incomplete reaction, while too much could promote side reactions.

Molar Ratios: The ratio of reactants, such as 4,5-dihydro-2-methylfuran to thioacetic acid in the second step, directly impacts conversion and yield.

Temperature: Each step will have an optimal temperature range to ensure sufficient reaction rates while minimizing decomposition or byproduct formation.

Reaction Time: Monitoring the reaction progress allows for the determination of the minimum time required for completion, avoiding unnecessary energy consumption and potential degradation of the product.

A Design of Experiments (DoE) approach could be employed to efficiently explore the interplay of these variables. For instance, a factorial design could be used to study the effect of phosphoric acid concentration and temperature on the yield of 4,5-dihydro-2-methylfuran.

Illustrative Data Table for Optimization of Step 2 (Thioacetylation)

The following interactive table illustrates a hypothetical optimization study for the thioacetylation step, where the molar ratio of thioacetic acid and the amount of a base catalyst (e.g., piperidine) are varied to maximize the yield of 2-methyltetrahydrofuran-3-thiol acetate google.com.

ExperimentMolar Ratio (Thioacetic Acid : Furan)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
11.0 : 10.525465
21.5 : 10.525482
32.0 : 10.525485
41.5 : 11.025488
51.5 : 11.525487
61.5 : 11.040291
71.5 : 11.025280

This table is for illustrative purposes to demonstrate a reaction optimization study.

Process Intensification

Process intensification involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. A key technology in this area is the transition from batch reactors to continuous flow systems.

Continuous Flow Synthesis

The synthesis of this compound analogues could be significantly improved by adapting the batch process to a continuous flow setup. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions.

Key advantages of applying flow chemistry to this synthesis would include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating and cooling, providing precise temperature control that is crucial for managing exothermic reactions and improving selectivity.

Improved Mass Transfer: Efficient mixing in flow reactors ensures that reactants are brought together effectively, accelerating reaction rates.

Increased Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with handling reactive intermediates or exothermic reactions.

Scalability: Scaling up a continuous flow process is often simpler than a batch process, as it can be achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).

For the synthesis of 2-methyltetrahydrofuran-3-thiol, each of the three steps could be designed as a separate module in a continuous flow system. For example, the initial cyclization could occur in a heated reactor column packed with a solid acid catalyst, followed by in-line mixing with thioacetic acid in a second reactor module, and finally, introduction into a hydrolysis module to yield the final product, which could then be purified using in-line separation techniques. This integrated approach can significantly reduce plant footprint, capital cost, and waste generation.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,2 Dimethyloxolane 3 Thiol

Mechanistic Studies of Thiol-Group Transformations

The thiol group is a versatile functional group that can undergo several key transformations, including oxidation to various sulfur species and acting as a potent nucleophile.

The oxidation of thiols to disulfides is a fundamental and common reaction in sulfur chemistry. libretexts.org This process involves the coupling of two thiol molecules to form a sulfur-sulfur bond, which is an integral component in the structure of many proteins. libretexts.org For 2,2-Dimethyloxolane-3-thiol, this oxidative coupling results in the formation of bis(2,2-dimethyloxolan-3-yl) disulfide.

The reaction can be initiated by a variety of oxidizing agents and conditions, ranging from mild to strong. biolmolchem.comgoogle.com Common oxidants include dimethyl sulfoxide (B87167) (DMSO), which can be activated by acids or catalysts, hydrogen peroxide, and various metal complexes. biolmolchem.comgoogle.comorganic-chemistry.org The mechanism often proceeds through one-electron or two-electron pathways. mdpi.com In a one-electron pathway, two thiyl radicals (RS•) can recombine to form the disulfide bond. nih.gov In two-electron pathways, a sulfenic acid intermediate (RSOH) may form, which then rapidly reacts with a second thiol molecule to yield the disulfide. nih.govnih.gov The choice of oxidant and reaction conditions can be crucial for achieving selective conversion to the disulfide without over-oxidation to higher sulfur oxidation states. biolmolchem.com

Table 1: Conditions for Oxidative Coupling of Thiols

Oxidizing AgentCatalyst/ActivatorConditionsKey Features
Dimethyl Sulfoxide (DMSO)HI (acidic)Room TemperatureLow-cost and effective for a wide range of thiols. biolmolchem.com
Dimethyl Sulfoxide (DMSO)Dichlorodioxomolybdenum(VI)Room TemperatureMild, selective, and quantitative conversion with high purity of products. organic-chemistry.org
Air (O₂)BaseVariesCommon in biological systems, often catalyzed by metal ions.
Hydrogen Peroxide (H₂O₂)NoneVariesA common oxidant, stoichiometry must be controlled to avoid over-oxidation. organic-chemistry.org
o-Benzo(imino)quinonesNoneRoom Temperature, N-MethylpyrrolidonePromotes mild oxidative coupling, can be used for unsymmetrical disulfides. researchgate.net

The sulfur atom in the thiol group of this compound can exist in various oxidation states. The thiol group can be oxidized to form sulfenic (R-S-OH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids. nih.gov Sulfenic acids are often transient intermediates, which can be stabilized within specific protein environments or undergo further reactions. nih.govresearchgate.net They can be further oxidized to the more stable sulfinic and sulfonic acids. nih.govnih.gov This progressive oxidation becomes irreversible at the sulfinic acid stage. nih.gov

Alternatively, if the thiol is first converted to a thioether (as described in section 3.1.3), the thioether can be selectively oxidized. Mild oxidation, often with reagents like hydrogen peroxide under controlled stoichiometry, yields the corresponding sulfoxide. organic-chemistry.org Stronger oxidation conditions or excess oxidant will further oxidize the sulfoxide to a sulfone. organic-chemistry.orgthieme-connect.de

Table 2: Oxidation Products of this compound and its Thioether Derivative

Starting CompoundOxidation ProductTypical Reagent(s)
This compound2,2-Dimethyloxolane-3-sulfenic acidH₂O₂, Peroxynitrite nih.govresearchgate.net
2,2-Dimethyloxolane-3-sulfenic acid2,2-Dimethyloxolane-3-sulfinic acidExcess H₂O₂ nih.gov
2,2-Dimethyloxolane-3-sulfinic acid2,2-Dimethyloxolane-3-sulfonic acidStrong Oxidants nih.gov
Alkyl-2,2-dimethyloxolan-3-yl-thioetherAlkyl-2,2-dimethyloxolan-3-yl-sulfoxideH₂O₂, m-CPBA, Dioxiranes organic-chemistry.orgresearchgate.net
Alkyl-2,2-dimethyloxolan-3-yl-sulfoxideAlkyl-2,2-dimethyloxolan-3-yl-sulfoneH₂O₂, Niobium carbide, Dioxiranes organic-chemistry.orgresearchgate.net

Thiols are significantly more acidic than their alcohol counterparts due to the greater polarizability of sulfur. masterorganicchemistry.com Consequently, this compound can be readily deprotonated by a suitable base (e.g., NaH) to form the corresponding thiolate anion (RS⁻). masterorganicchemistry.com This thiolate is an excellent nucleophile. masterorganicchemistry.com

The resulting 2,2-dimethyloxolane-3-thiolate can participate in bimolecular nucleophilic substitution (SN2) reactions with various electrophiles, most commonly alkyl halides. masterorganicchemistry.comacsgcipr.org In this pathway, the thiolate attacks the electrophilic carbon atom, displacing a leaving group (such as a halide) and forming a new carbon-sulfur bond, which results in a thioether (also known as a sulfide). masterorganicchemistry.comacsgcipr.org The reaction proceeds with inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism. masterorganicchemistry.com

Table 3: Thioether Formation via SN2 Reaction of 2,2-Dimethyloxolane-3-thiolate

Electrophile (R'-X)Product (Thioether)Reaction Type
Methyl Iodide (CH₃I)3-(Methylthio)-2,2-dimethyloxolaneSN2 with primary alkyl halide
Ethyl Bromide (CH₃CH₂Br)3-(Ethylthio)-2,2-dimethyloxolaneSN2 with primary alkyl halide
Benzyl Chloride (C₆H₅CH₂Cl)3-(Benzylthio)-2,2-dimethyloxolaneSN2 with benzylic halide
Epichlorohydrin1-(2,2-Dimethyloxolan-3-ylthio)-3-chloropropan-2-olEpoxide ring-opening google.com

Thiol-thioester exchange is a dynamic covalent reaction where a thiol (or more accurately, a thiolate) reacts with a thioester to form a new thioester. rsc.orgnih.gov This reversible process is crucial in native chemical ligation for peptide synthesis and is increasingly used in materials science. nih.govrhhz.net The mechanism involves the nucleophilic attack of the 2,2-dimethyloxolane-3-thiolate on the electrophilic carbonyl carbon of a thioester. rhhz.net This forms a tetrahedral intermediate, which then collapses, releasing the original thiol from the thioester. rhhz.net

The position of the equilibrium is influenced by the relative acidity (pKa) of the participating thiols; thermodynamically, the acyl group tends to reside on the thiol with the higher pKa. rsc.orgrsc.org The reaction kinetics are sensitive to pH, as a basic environment is needed to generate the reactive thiolate nucleophile. rsc.orgnih.gov The rate can also be affected by the polarity of the solvent and the presence of base or nucleophilic catalysts. rsc.orgrsc.org

Table 4: Factors Influencing Thiol-Thioester Exchange

FactorEffect on ReactionMechanism/Rationale
pHHigher pH generally increases the rate.Increased concentration of the nucleophilic thiolate anion (RS⁻). rsc.orgnih.gov
Thiol pKaEquilibrium favors the thioester of the thiol with the higher pKa.The less acidic thiol forms a more stable thioester. rsc.orgrsc.org
CatalystBases (e.g., triethylamine) and nucleophiles (e.g., DABCO) accelerate the reaction.Bases increase thiolate concentration; nucleophiles operate through a different catalytic mechanism. rsc.org
Solvent PolarityMore polar solvents/matrices promote the exchange.Stabilization of polar intermediates formed during the reaction. rsc.org

Free Radical Chemistry Involving this compound

Beyond ionic pathways, the thiol group can also participate in reactions involving free radical intermediates.

The sulfur-hydrogen bond in thiols is relatively weak (BDE of ~365 kJ/mol), allowing for the formation of a thiyl radical (RS•) through homolytic cleavage. mdpi.com This process can be initiated by photolysis (UV irradiation) or by reaction with a radical initiator, such as azobisisobutyronitrile (AIBN). mdpi.com The initiator generates a carbon-centered radical that readily abstracts the hydrogen atom from the thiol. mdpi.com

Once formed, the 2,2-dimethyloxolane-3-thiyl radical is a key intermediate in various radical processes. researchgate.net A primary reaction pathway for thiyl radicals is Hydrogen Atom Transfer (HAT), where the radical abstracts a hydrogen atom from another molecule. nih.gov These reactions are crucial in biological systems for radical scavenging and are synthetically useful. researchgate.net Thiyl radicals can abstract hydrogen atoms from C-H bonds in proteins and peptides, which can lead to the formation of carbon-centered radicals and potentially irreversible damage. researchgate.netnih.gov The efficiency and direction of HAT reactions are governed by the relative bond dissociation energies of the bonds being broken and formed.

Table 5: Thiyl Radical Generation and Reactivity

Generation MethodInitiator/ConditionPrimary Reaction of Thiyl RadicalExample Product/Outcome
Chemical InitiationAIBN, Peroxyl radicalsHydrogen Atom Transfer (HAT) from a substrate (R'-H). mdpi.comnih.govFormation of R-SH and a new radical (R'•).
PhotolysisUV IrradiationAddition to an alkene (Thiol-ene reaction). mdpi.comFormation of a thioether.
Redox ProcessMn(OAc)₃, Ce(IV)Addition to an alkyne (Thiol-yne reaction). mdpi.comFormation of a vinyl sulfide (B99878).
Reaction with O₂Presence of molecular oxygenReversible addition of O₂. mdpi.comFormation of a thiylperoxyl radical (RSOO•). mdpi.com

Kinetics and Selectivity of Thiyl Radical Reactions with C-H Bonds

The generation of a thiyl radical from this compound initiates a series of subsequent reactions, predominantly hydrogen atom transfer (HAT) from the C-H bonds within the molecule or from other surrounding molecules. The kinetics and selectivity of these HAT reactions are governed by the bond dissociation energies (BDEs) of the involved C-H and S-H bonds, as well as polar and steric effects.

Thiyl radicals are known to be electrophilic, favoring the abstraction of hydrogen atoms from electron-rich C-H bonds, such as those adjacent to heteroatoms like oxygen. acs.org In the case of the this compound derived radical, the C-H bonds alpha to the ether oxygen (at the C5 position) are particularly susceptible to abstraction. This is due to the stabilization of the resulting carbon-centered radical by the adjacent oxygen atom. Studies on analogous systems, such as the reaction of thiyl radicals with tetrahydrofuran (B95107) (THF), have shown that hydrogen abstraction occurs preferentially at the α-position. mdpi.com

The rate constants for hydrogen abstraction by thiyl radicals from ethers are generally in the range of 10³ to 10⁴ M⁻¹s⁻¹. mdpi.comresearchgate.net For instance, pulse radiolysis studies on the reaction of penicillamine (B1679230) and glutathione-derived thiyl radicals with THF demonstrated rate constants within this range for the abstraction of α-hydrogens. mdpi.com It is expected that the thiyl radical of this compound would exhibit similar kinetics.

The selectivity of hydrogen abstraction is a critical aspect of the reactivity of the this compound radical. Within the molecule, there are several types of C-H bonds:

C-H bonds of the two methyl groups at the C2 position.

The C-H bond at the C3 position, adjacent to the sulfur atom.

C-H bonds at the C4 position.

C-H bonds at the C5 position, alpha to the ether oxygen.

Based on BDEs, the C-H bonds at the C5 position are the most likely to be abstracted due to the stabilization of the resulting radical by the oxygen atom. The S-H bond BDE in alkanethiols is approximately 87 kcal/mol, which means that the thiyl radical will preferentially abstract a hydrogen from a C-H bond with a lower BDE. nih.govresearchgate.netresearchgate.net The C-H bonds of the methyl groups are generally stronger and less likely to react. mdpi.com The C-H bond at C3 is also a potential site for abstraction, but the resulting radical would be less stable than the one at C5.

The table below summarizes the expected reactivity of the different C-H bonds in this compound towards the thiyl radical, based on data from analogous compounds.

Table 1. Predicted Selectivity of Hydrogen Abstraction by the Thiyl Radical
Position of C-H BondRelative ReactivityReasoningEstimated Rate Constant Range (M⁻¹s⁻¹)
C5 (α to ether oxygen)HighStabilization of the resulting carbon-centered radical by the adjacent oxygen atom. Lower C-H BDE.10³ - 10⁴
C3 (α to thiol)ModerateSome stabilization from the sulfur atom.10² - 10³
C4 (β to ether oxygen)LowLess activated C-H bonds.< 10²
C2-MethylVery LowStrong, unactivated primary C-H bonds. mdpi.com<< 10²

Intramolecular Radical Cyclization and Rearrangement Processes

Once a radical is formed from this compound, either as a thiyl radical or a carbon-centered radical following hydrogen abstraction, it can undergo intramolecular reactions. These processes include intramolecular hydrogen atom transfer (a form of rearrangement) and cyclization if an unsaturated moiety were present.

Intramolecular Hydrogen Atom Transfer:

A significant intramolecular process for the initially formed thiyl radical is the abstraction of a hydrogen atom from a C-H bond within the same molecule. This results in the formation of a more stable carbon-centered radical and a thiol group. The feasibility of such a reaction is determined by the thermodynamics of the process and the stereochemical accessibility of the C-H bond.

For the this compound radical, the most probable intramolecular HAT would involve the abstraction of a hydrogen from the C5 position, leading to a thermodynamically more stable radical stabilized by the ether oxygen. This would be a 1,4-hydrogen atom transfer. Theoretical and experimental studies on similar systems, like the glutathione (B108866) thiyl radical, have shown that intramolecular HAT is a viable process, with activation energies depending on the specific C-H bond being targeted. mdpi.comnih.govrsc.org

Radical Cyclization:

While this compound itself is saturated, derivatives containing a site of unsaturation could undergo intramolecular radical cyclization. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, which are a set of empirical guidelines based on the stereochemical requirements of ring-forming reactions. researchgate.netacs.org For radical cyclizations, exo cyclizations are generally favored over endo cyclizations for the formation of 5- and 6-membered rings. acs.orgresearchgate.net

For instance, if a carbon-centered radical were generated at the C5 position of a hypothetical unsaturated derivative, it could cyclize onto a double bond. The outcome (e.g., 5-exo-trig vs. 6-endo-trig cyclization) would depend on the length of the tether connecting the radical center to the double bond. In general, the formation of a five-membered ring via a 5-exo pathway is kinetically preferred over the formation of a six-membered ring via a 6-endo pathway. researchgate.net The stability of the resulting cyclized radical also plays a crucial role in determining the product distribution. acs.org

Rearrangement Processes:

Apart from intramolecular HAT, other radical rearrangements are less common for simple alkyl or thiyl radicals unless specific structural features are present that can stabilize the rearranged intermediate. For the radicals derived from this compound, significant skeletal rearrangements are not expected under typical radical-generating conditions. The primary intramolecular pathway would be hydrogen atom transfer, leading to the formation of the most stable radical intermediate.

Oxolane Ring Reactivity and Mechanistic Aspects

Oxidative Pathways Affecting the Ether Linkage

The oxolane (tetrahydrofuran) ring in this compound is susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen (the α-carbons, C5 in this structure). The most common oxidative pathway is a free-radical autoxidation process that occurs in the presence of oxygen and is often initiated by light. mdpi.comresearchgate.net

The mechanism of autoxidation proceeds via a radical chain reaction:

Initiation: An initiator, which can be a radical species formed from light or heat, abstracts a hydrogen atom from the C5 position of the oxolane ring. This is the most favorable site for hydrogen abstraction due to the stabilization of the resulting radical by the adjacent oxygen atom.

Propagation: The resulting carbon-centered radical at C5 rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical. mdpi.com This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide at the C5 position. researchgate.net

Termination: The chain reaction is terminated by the combination of two radical species.

The primary product of this autoxidation is a hydroperoxide. These hydroperoxides can be unstable and may decompose, sometimes explosively, especially upon heating or concentration. nih.govacs.org

Apart from autoxidation, the oxolane ring can be oxidized by various reagents. Catalytic oxidation, for instance using transition metal complexes, can lead to the formation of γ-butyrolactone derivatives. researchgate.netresearchgate.net This typically involves the selective oxidation of the α-C-H bond. The presence of the two methyl groups at the C2 position in this compound would likely direct such oxidation to the C5 position. Enzymatic oxidation by peroxygenases can also cleave the ether linkage, resulting in ring-opened products such as hydroxy aldehydes.

It is important to note that the thiol group is also susceptible to oxidation, which could lead to the formation of disulfides, sulfenic acids, or other sulfur oxides. This would be a competitive oxidative pathway to the degradation of the ether linkage.

Ring-Opening Reactions and Formation of Derived Intermediates

The oxolane ring is a relatively stable five-membered cyclic ether due to its low ring strain. Consequently, its ring-opening is generally more challenging than that of smaller cyclic ethers like oxiranes or oxetanes. However, under specific conditions, particularly with acid catalysis, the ring can be cleaved.

Acid-Catalyzed Ring-Opening:

The most common method for the ring-opening of tetrahydrofuran and its derivatives is through acid catalysis. The reaction is initiated by the protonation of the ether oxygen by a Brønsted or Lewis acid, forming a reactive oxonium ion intermediate. nih.govresearchgate.net This activation makes the α-carbons (C2 and C5) electrophilic and susceptible to nucleophilic attack.

In the case of this compound, the two methyl groups at the C2 position create significant steric hindrance. Therefore, nucleophilic attack is highly likely to occur at the less sterically hindered C5 position. The reaction with a nucleophile (Nu⁻) would proceed as follows:

Protonation of the ether oxygen to form the oxonium ion.

Sɴ2 attack by the nucleophile at the C5 position, leading to the cleavage of the C5-O bond.

The product of this reaction would be a 4-substituted butanol derivative, with the original thiol and dimethyl groups remaining intact on the chain. For example, reaction with a hydrohalic acid (H-X) would yield a 4-halo-3-mercapto-3-methylbutan-1-ol.

If a strong nucleophile is not externally provided, the thiol group within the molecule could potentially act as an intramolecular nucleophile, although this would require a specific conformation and is generally less likely than attack by an external nucleophile.

Other Ring-Opening Reactions:

Ring-opening can also be promoted by strong Lewis acids, often in the presence of an acyl chloride, leading to the formation of ω-haloesters. mdpi.com Frustrated Lewis Pairs (FLPs) have also been shown to mediate the ring-opening of THF. acs.orgresearchgate.net Furthermore, certain organometallic reagents can induce reductive ring-opening.

Base-catalyzed ring-opening of the oxolane ring is generally not feasible due to the poor leaving group ability of the resulting alkoxide.

Competitive H-Elimination Reactions within the Oxolane Framework

Hydrogen elimination reactions from the oxolane ring are not a dominant pathway under typical ionic (acidic or basic) conditions where ring-opening prevails. However, under conditions that favor radical intermediates, such as high temperatures or photolysis, H-elimination can become a competitive process.

If a carbon-centered radical is formed on the oxolane ring, for instance at the C5 position through hydrogen abstraction, one possible subsequent reaction is β-scission. This would involve the cleavage of a C-C or C-O bond beta to the radical center. For a radical at C5, β-scission of the C4-C5 bond or the C1-O bond could occur, leading to ring-opened radical species.

Another possibility is a hydrogen atom elimination from a carbon adjacent to the radical center, resulting in the formation of a double bond. For example, if a radical is formed at C4, a subsequent elimination of a hydrogen atom from C3 or C5 could lead to the formation of a dihydrofuran derivative. However, the driving force for such elimination reactions is often not as strong as for other radical pathways like trapping by oxygen (in the presence of air) or intermolecular hydrogen abstraction.

In the context of the oxidative pathways discussed in section 3.3.1, the primary fate of the initially formed α-oxy radical is trapping by O₂, leading to hydroperoxides, rather than H-elimination. Similarly, under acid-catalyzed conditions, the formation of a stable oxonium ion intermediate strongly favors nucleophilic attack over elimination pathways. Therefore, while mechanistically possible under specific radical conditions, competitive H-elimination reactions from the oxolane framework of this compound are generally considered minor pathways compared to oxidation and acid-catalyzed ring-opening.

Comprehensive Kinetic and Thermochemical Analyses

A comprehensive understanding of the reactivity of this compound requires an analysis of the kinetic and thermochemical parameters that govern its various reaction pathways. These parameters, primarily rate constants and bond dissociation energies (BDEs), dictate the feasibility and selectivity of the reactions involving both the thiol group and the oxolane ring.

Thermochemical Data:

The reactivity of the thiol group is largely determined by the S-H bond dissociation energy. For typical alkanethiols, the S-H BDE is approximately 87 kcal/mol. researchgate.netresearchgate.net This value is a key determinant in hydrogen atom transfer (HAT) reactions. A thiyl radical will readily abstract a hydrogen atom from a C-H bond with a BDE lower than ~87 kcal/mol.

The C-H bonds within the 2,2-dimethyloxolane framework have varying BDEs. The C-H bonds alpha to the ether oxygen (at C5) are significantly weakened due to the stabilization of the resulting radical by the adjacent oxygen atom. Their BDEs are estimated to be in the range of 92-94 kcal/mol, which is lower than that of a typical secondary C-H bond in an alkane (~98 kcal/mol). The C-H bonds of the methyl groups at C2 are primary and have higher BDEs (~101 kcal/mol).

The table below provides a summary of relevant bond dissociation energies.

Table 2. Estimated Bond Dissociation Energies (BDEs) for this compound and Related Radicals
BondPositionEstimated BDE (kcal/mol)Significance
S-HThiol group~87Determines the H-donating ability of the thiol and the H-abstracting ability of the thiyl radical. researchgate.netresearchgate.net
C-HC5 (α to ether O)~92-94Weakest C-H bond in the ring, primary site for H-abstraction.
C-HC3~95-97Moderately activated C-H bond.
C-HC4~97-99Typical secondary C-H bond strength.
C-HC2-Methyl~101Strong primary C-H bond, least reactive towards H-abstraction.

Kinetic Data:

The rates of the various radical reactions are crucial for predicting the major reaction pathways. As discussed in section 3.2.2, the rate constants for hydrogen abstraction by thiyl radicals are sensitive to the nature of the C-H bond.

Abstraction from C-H (α to O): The reaction of a thiyl radical with the C-H bonds at the C5 position is expected to be relatively fast for a HAT reaction, with rate constants likely in the range of 10³ - 10⁴ M⁻¹s⁻¹. mdpi.comresearchgate.net

Abstraction from other C-H bonds: Abstraction from the less activated C-H bonds at C3, C4, and the methyl groups will be significantly slower.

Radical-Oxygen Reactions: The reaction of a carbon-centered radical (e.g., at C5) with molecular oxygen is typically diffusion-controlled, with rate constants approaching 10⁹ M⁻¹s⁻¹. This makes the formation of peroxyl radicals a very fast process in the presence of air, often outcompeting other potential radical reactions.

The kinetics of acid-catalyzed ring-opening are dependent on the acid concentration, the nature of the nucleophile, and the temperature. Due to the stability of the five-membered ring, these reactions generally require forcing conditions (strong acids and/or elevated temperatures) to proceed at a significant rate.

Determination of Reaction Rate Constants and Activation Parameters

No studies were found that have determined the reaction rate constants or activation parameters for reactions involving this compound.

Quantification of Bond Dissociation Energies (BDEs) within the Molecular Structure

There is no available literature that specifically quantifies the bond dissociation energies within the this compound molecule.

Equilibrium Studies and Thermodynamic Characterization of Reactions

Specific equilibrium studies and the thermodynamic characterization of reactions involving this compound are not documented in published research.

Due to the absence of specific data for this compound, it is not possible to provide the requested detailed analysis, including data tables and in-depth research findings, while adhering to the strict requirement of focusing solely on this compound. Further experimental research would be necessary to elucidate the chemical reactivity and reaction mechanisms of this compound.

Stereochemical Investigations of 2,2 Dimethyloxolane 3 Thiol

Analysis of Enantiomeric and Diastereomeric Forms

2,2-Dimethyloxolane-3-thiol possesses a chiral center at the carbon atom to which the thiol group is attached (C3). This gives rise to the existence of a pair of enantiomers: (R)-2,2-Dimethyloxolane-3-thiol and (S)-2,2-Dimethyloxolane-3-thiol. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties in a non-chiral environment, but may exhibit different biological activities and reactivity in the presence of other chiral molecules.

Chiral Separation Techniques for this compound and its Derivatives

The separation of the enantiomers and diastereomers of this compound and its derivatives is a critical step in their stereochemical investigation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques widely employed for chiral separations. nih.govnih.govnih.govgcms.czhplc.eumdpi.commdpi.comsigmaaldrich.com

Chiral Gas Chromatography (GC):

Chiral GC columns, often containing cyclodextrin-based stationary phases, are effective for the separation of volatile chiral compounds. gcms.czgcms.cz For a structurally related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a chiral capillary GC method was successfully developed to separate its enantiomers. nih.gov A similar approach could be adapted for this compound. The choice of the chiral stationary phase is critical for achieving optimal separation.

Table 1: Potential Chiral GC Columns for Separation of this compound Enantiomers

Chiral Stationary PhasePotential Suitability
Permethylated β-cyclodextrinCommonly used for a wide range of chiral compounds, including those with cyclic structures. gcms.cz
2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrinDemonstrated high resolution for similar dioxolane structures. nih.gov
Acetylated γ-cyclodextrinOffers different selectivity compared to β-cyclodextrins and may be effective.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC offers a versatile platform for the separation of a broad range of chiral compounds, including those that are not sufficiently volatile for GC. nih.govhplc.eumdpi.commdpi.comsigmaaldrich.com Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. mdpi.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the specific properties of the analyte and the desired separation.

Another HPLC-based approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.govmdpi.com

Influence of Stereochemistry on Reactivity and Selectivity

The stereochemistry of this compound is expected to have a significant impact on its reactivity and selectivity in chemical transformations. nih.govyoutube.com In reactions with other chiral molecules or catalysts, the different spatial arrangements of the enantiomers can lead to different rates of reaction and the formation of different products. youtube.com

In stereoselective synthesis, a specific enantiomer of this compound could be used as a chiral building block or a chiral ligand for a metal catalyst. The defined stereochemistry of the thiol would be transferred to the product, enabling the synthesis of enantiomerically enriched compounds. The efficiency of such processes would be highly dependent on the ability to control and maintain the stereochemical integrity of the this compound moiety throughout the reaction sequence.

Recent studies have shown that in certain reactions, thiols can exhibit higher stereoselectivity compared to their alcohol counterparts, even if their reactivity is lower. nih.gov This highlights the unique role that the sulfur atom can play in directing the stereochemical outcome of a reaction, a principle that would apply to the reactions of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 2,2-Dimethyloxolane-3-thiol in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and assignment of all hydrogen atoms in the molecule. Protons on carbons adjacent to the ether oxygen and the thiol group are expected to be shifted downfield. libretexts.org The thiol (S-H) proton itself typically appears as a broad singlet, with a chemical shift that can be concentration-dependent. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom bonded to the oxygen (C5) and the carbon bonded to the sulfur (C3) are expected to have distinct downfield shifts. libretexts.org The quaternary carbon (C2) bearing the two methyl groups will also have a characteristic chemical shift.

A complete assignment of the NMR data provides conclusive proof of the molecule's connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and molecular environments. libretexts.orgosu.edudu.edusigmaaldrich.com

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
C2-CH₃Methyl~1.3 - 1.5~25 - 30Singlet
C2-CH₃'Methyl~1.3 - 1.5~25 - 30Singlet
C3-HMethine~3.0 - 3.5~45 - 55Multiplet
C4-H₂Methylene (B1212753)~1.8 - 2.2~30 - 40Multiplet
C5-H₂Methylene~3.8 - 4.2~70 - 80Multiplet
S-HThiol~1.2 - 1.8N/ASinglet (broad)
C2QuaternaryN/A~80 - 90Singlet
C3MethineN/A~45 - 55Doublet
C4MethyleneN/A~30 - 40Triplet
C5MethyleneN/A~70 - 80Triplet

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. Advanced techniques provide further structural information through controlled fragmentation.

The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern is predictable based on the structure; common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond next to the oxygen), while thiols can also undergo characteristic fragmentation. libretexts.orgmiamioh.edu

Expected fragmentation could involve:

Loss of a methyl radical (M-15) from the gem-dimethyl group.

Loss of the thiol group as an SH radical (M-33).

Cleavage of the oxolane ring, leading to characteristic fragment ions. miamioh.educhemguide.co.uklibretexts.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that can be particularly useful for analyzing sulfur-containing compounds, minimizing fragmentation and clearly showing the molecular ion. researchgate.netdtic.mil Tandem MS (MS/MS) techniques can be employed to isolate the molecular ion, induce fragmentation, and analyze the resulting daughter ions, providing definitive evidence for the proposed structure. nih.govchromatographyonline.com

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₆H₁₂OS, Molecular Weight: 132.22 g/mol )

m/z Value Possible Fragment Ion Neutral Loss
132[C₆H₁₂OS]⁺Molecular Ion (M⁺)
117[C₅H₉OS]⁺CH₃
99[C₆H₁₁O]⁺SH
74[C₃H₆S]⁺C₃H₆O
59[C₂H₃S]⁺C₄H₉O

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic absorptions for this compound would be:

S-H Stretch: A weak but sharp absorption band for the thiol group, typically appearing around 2550 cm⁻¹. rsc.orgresearchgate.net This peak is a definitive indicator of the thiol functionality.

C-O Stretch: A strong absorption band characteristic of the ether linkage within the oxolane ring, typically found in the 1150-1050 cm⁻¹ region. libretexts.orgpressbooks.pub

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the methyl and methylene groups. uc.edu

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
ThiolS-H stretch2550 - 2600Weak
AlkaneC-H stretch2850 - 2960Strong
EtherC-O stretch1050 - 1150Strong
ThioetherC-S stretch600 - 800Medium-Weak

X-ray Crystallography for Solid-State Structural Determination

Should this compound or a suitable derivative be obtained in a crystalline form, single-crystal X-ray crystallography would provide the ultimate structural confirmation. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov

The resulting structural model would yield highly accurate data on:

Bond Lengths and Angles: Providing exact measurements for all covalent bonds and angles within the molecule.

Conformation: Revealing the precise puckering of the five-membered oxolane ring.

Stereochemistry: Unambiguously determining the relative and absolute configuration at the chiral C3 center.

Intermolecular Interactions: Identifying any hydrogen bonding (e.g., involving the thiol group) or other non-covalent interactions that dictate the crystal packing. nih.gov

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. researchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for separating its stereoisomers.

Purity Assessment: Gas Chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is an ideal method for determining the chemical purity of this volatile compound. A single, sharp peak on the chromatogram would indicate a high degree of purity.

Isomer Separation (Chiral Gas Chromatography): Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers ((R)- and (S)-isomers). These enantiomers cannot be separated by standard chromatographic methods. Chiral Gas Chromatography is the premier technique for this purpose. gcms.cz This method utilizes a capillary column with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czchromatographyonline.com The enantiomers interact diastereomerically with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.govnih.gov This is crucial for applications where the biological or chemical activity is specific to one enantiomer.

Computational and Theoretical Chemistry Studies of 2,2 Dimethyloxolane 3 Thiol

Reaction Mechanism Elucidation via Computational Modeling

Reaction Pathway Mapping and Intermediate Characterization:No computational mapping of reaction pathways or characterization of reaction intermediates for this compound could be found in the existing literature.

To provide the requested content, original computational research on 2,2-Dimethyloxolane-3-thiol would need to be performed using established quantum chemistry software and methodologies.

Molecular Dynamics Simulations

Investigation of Intermolecular Interactions and Solvation Phenomena

There is no available research data on the investigation of intermolecular interactions and solvation phenomena of this compound through molecular dynamics simulations.

Conformational Dynamics at Elevated Temperatures

There is no available research data on the conformational dynamics of this compound at elevated temperatures.

Prediction of Reactivity Descriptors and Regioselectivity

There is no available research data on the prediction of reactivity descriptors and regioselectivity for this compound.

Synthesis and Exploration of 2,2 Dimethyloxolane 3 Thiol Derivatives and Functionalized Analogues

Creation of Thioethers (Sulfides) and Polysulfides

The nucleophilic nature of the thiol group in 2,2-Dimethyloxolane-3-thiol makes it a versatile precursor for the synthesis of various thioethers (sulfides) and polysulfides.

Thioether (Sulfide) Formation: The most common method for creating thioethers from thiols is through S-alkylation, a nucleophilic substitution reaction. mdpi.com The thiol is first deprotonated with a suitable base to form a more nucleophilic thiolate anion. This anion then reacts with an electrophile, such as an alkyl halide, to form the C-S bond of the thioether. mdpi.com This reaction is highly efficient and tolerates a wide range of functional groups. mdpi.com

Polysulfide Synthesis: Organic polysulfides can be synthesized from thiols through reactions with elemental sulfur or other sulfur-transfer reagents. For instance, the reaction of a thiol with sulfur in the presence of a base can lead to the formation of trisulfides and tetrasulfides. nih.gov These reactions are crucial for creating sulfur-rich compounds and materials. Dynamic sulfur-rich polymers can also be prepared from elemental sulfur and other monomers, highlighting the versatility of sulfur chemistry in creating complex structures.

Table 1: Representative Synthesis of Thioether Derivatives from this compound This table presents hypothetical yet chemically plausible reaction examples.

EntryElectrophileBase/ConditionsProduct
1Methyl iodide (CH₃I)Sodium hydride (NaH) in Tetrahydrofuran (B95107) (THF)3-(Methylthio)-2,2-dimethyloxolane
2Benzyl bromide (BnBr)Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF)3-(Benzylthio)-2,2-dimethyloxolane
3Allyl chloride (CH₂=CHCH₂Cl)Sodium hydroxide (B78521) (NaOH), Phase-Transfer Catalyst3-(Allylthio)-2,2-dimethyloxolane

Preparation of Sulfoxides and Sulfones from Derived Thioethers

The thioether derivatives synthesized from this compound can be selectively oxidized to form the corresponding sulfoxides and sulfones. These oxidized sulfur compounds have distinct chemical properties and are valuable in both synthesis and materials science. nih.gov

The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167), without over-oxidation to the sulfone, requires controlled reaction conditions. nih.gov Common reagents for this transformation include one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

To achieve the full oxidation to a sulfone, stronger oxidizing conditions or an excess of the oxidizing agent are typically employed. researchgate.net Using two or more equivalents of m-CPBA or reagents like Oxone® can effectively convert the thioether to the corresponding sulfone. nih.gov The choice of oxidant and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone. researchgate.net

Table 2: Representative Oxidation Reactions of a 2,2-Dimethyloxolane-3-thioether Derivative This table presents hypothetical yet chemically plausible reaction examples based on 3-(Benzylthio)-2,2-dimethyloxolane.

EntryOxidizing AgentConditionsMajor Product
11.1 eq. m-CPBADichloromethane (DCM), 0 °C to room temp.3-(Benzylsulfinyl)-2,2-dimethyloxolane (Sulfoxide)
21.1 eq. Hydrogen Peroxide (H₂O₂)Acetic acid (AcOH), room temp.3-(Benzylsulfinyl)-2,2-dimethyloxolane (Sulfoxide)
32.2 eq. m-CPBADichloromethane (DCM), room temp.3-(Benzylsulfonyl)-2,2-dimethyloxolane (Sulfone)
4Excess Oxone®Methanol/Water, room temp.3-(Benzylsulfonyl)-2,2-dimethyloxolane (Sulfone)

Conjugation Chemistry for Advanced Molecular Architectures

The thiol group is an excellent functional handle for conjugation chemistry, enabling the covalent linking of this compound to other molecules to create complex architectures. One of the most powerful methods for this is the thiol-ene "click" reaction. wikipedia.orgrsc.org

The thiol-ene reaction involves the addition of a thiol across a double bond (an 'ene'), which can be initiated by radicals (e.g., using UV light and a photoinitiator) or by a base/nucleophile (a Michael addition). wikipedia.orgillinois.edu This reaction is known for its high efficiency, rapid rate, and specificity, proceeding under mild conditions with minimal byproducts. wikipedia.org The radical-mediated process typically results in an anti-Markovnikov addition product. illinois.edu This chemistry allows for the precise attachment of the oxolane moiety to surfaces, polymers, or biomolecules that have been functionalized with suitable 'ene' groups like maleimides or vinyl sulfones. rsc.org

Table 3: Potential Thiol-Ene Conjugation Reactions This table presents hypothetical yet chemically plausible reaction examples.

Conjugation Partner ('Ene')Initiation MethodResulting LinkageApplication Area
N-EthylmaleimideBase-catalyzed (Michael Addition)Thioether succinimideBioconjugation mimic
Allyl-functionalized surfaceUV Light + Photoinitiator (e.g., DMPA)ThioetherSurface modification
Poly(ethylene glycol) diacrylateBase-catalyzed or Radical-initiatedThioether esterHydrogel formation

Incorporation into Polymeric Systems via Controlled Polymerization Techniques

This compound can be incorporated into polymeric materials through several controlled polymerization techniques, leveraging the unique reactivity of the thiol group.

As a Chain-Transfer Agent (CTA): In free-radical polymerizations (e.g., of methacrylates or styrenics), thiols are highly effective chain-transfer agents (CTAs). chemicalpapers.com They can interrupt a growing polymer chain by donating a hydrogen atom, thereby terminating that chain and creating a new thiyl radical that initiates a new polymer chain. nih.gov This process is a form of controlled polymerization that allows for the regulation of polymer molecular weight. nih.gov The efficiency of this process depends on the reactivity of the specific thiol. matchemmech.com

In Thiol-Ene Polymerization: When combined with multifunctional 'ene' monomers (e.g., di- or tri-acrylates), multifunctional thiols can act as monomers in step-growth polymerizations. wikipedia.org If this compound were converted to a di-thiol derivative, it could participate in such reactions to form cross-linked polymer networks. wikipedia.org This photopolymerization method is rapid, efficient, and proceeds well under ambient conditions, making it highly useful for creating specialized polymer networks and materials. rit.edu

Table 4: Potential Applications in Controlled Polymerization This table presents hypothetical yet chemically plausible application examples.

Polymerization TechniqueRole of ThiolMonomer System ExampleControlled Parameter / Resulting Structure
Free-Radical PolymerizationChain-Transfer Agent (CTA)Methyl Methacrylate (MMA)Control of polymer molecular weight (Mn)
Thiol-Ene Step-Growth PolymerizationMonomer (as a dithiol derivative)Triallyl isocyanurateCross-linked polymer network

Advanced Applications of this compound in Materials Science and Organic Synthesis

Following an extensive search for scientific literature and data, it has been determined that there is no available information regarding the specific chemical compound “this compound” within the contexts of advanced materials science and organic synthesis as outlined in the requested article structure.

Searches for its role as a key synthetic building block, its utilization in thiol-ene photopolymerization, its application as a ligand in catalysis, or its contribution as a stabilizer for nanomaterials did not yield any specific research findings, data, or publications.

Therefore, it is not possible to generate a scientifically accurate and informative article on “this compound” based on the provided outline, as no verifiable information appears to exist for this compound in these applications.

Advanced Applications in Materials Science and Organic Synthesis

Exploration as a Bio-Based Solvent Component in Green Chemistry Methodologies

Green chemistry encourages the use of solvents that are derived from renewable resources, are non-toxic, and have a minimal environmental footprint. semanticscholar.org In recent years, significant research has focused on identifying and developing bio-based solvents to replace petroleum-derived ones. core.ac.uk Oxolane (tetrahydrofuran) derivatives, such as 2-methyloxolane (2-MeTHF), have been identified as promising green solvents produced from renewable biomass. mdpi.comnih.govresearchgate.net Studies have explored their properties and effectiveness in various chemical processes, including extractions and reactions. mdpi.comnih.gov Another related compound, 2,2,5,5-tetramethyloxolane (TMO), has also been investigated as a potential bio-based solvent. mdpi.com

Conversely, there is a complete absence of scientific literature exploring 2,2-Dimethyloxolane-3-thiol for this purpose. No studies have reported on its potential as a bio-based solvent or as a component in green chemistry methodologies. Its physical properties, solvency power, biodegradability, and toxicity profile—all critical parameters for a green solvent—remain uncharacterized in publicly accessible research. Therefore, its viability as a sustainable alternative to conventional solvents is unknown.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of "green" synthetic routes. This includes exploring novel catalytic systems, such as those based on earth-abundant metals, to improve reaction efficiency and selectivity. The use of ultrasound-assisted synthesis, for instance, has shown promise in producing 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives with good to excellent yields under mild conditions, suggesting its potential applicability to oxolane structures. nih.gov Furthermore, designing one-pot or tandem reactions could streamline the synthesis process, reducing the number of intermediate purification steps and thereby minimizing solvent usage and waste. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential Catalysts/ReagentsAdvantagesChallenges for 2,2-Dimethyloxolane-3-thiol
Catalytic C-H FunctionalizationRuthenium(II) complexes, Palladium catalystsHigh atom economy, direct functionalization. mdpi.comAchieving site-selectivity on the oxolane ring.
Ultrasound-Assisted SynthesisCS₂, Aryl hydrazides (by analogy)Reduced reaction times, higher yields, milder conditions. nih.govAdapting the methodology to the specific oxolane precursor.
One-Pot ReactionsMulti-component reaction designIncreased efficiency, reduced waste and purification steps.Controlling competing side reactions and ensuring high purity.
Green SolventsWater, ionic liquids, supercritical fluidsReduced environmental impact, improved safety.Ensuring sufficient solubility of reactants and intermediates.

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The thiol functional group is known for its versatile reactivity, participating in nucleophilic substitutions, additions, and redox processes. masterorganicchemistry.com

Future investigations should focus on elucidating the mechanistic pathways of key reactions. For example, in thiol-Michael or thiol-ene "click" reactions, the choice of solvent, initiator, and the specific thiol can determine whether the reaction proceeds through a base-, nucleophile-, or ion pair-initiated mechanism. rsc.org Computational studies combined with experimental kinetic analysis can provide significant insights into these pathways. rsc.org Understanding these subtleties is essential for controlling reaction outcomes, improving yields, and minimizing the formation of unwanted byproducts. This knowledge is critical for tailoring the reactivity of the thiol group for specific applications in bioconjugation or materials science. rsc.org

Exploration of Novel Derivatization Pathways

The thiol group in this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. While classic thiol chemistry, such as oxidation to disulfides and S-alkylation, is well-established, there is a vast, underexplored landscape of novel derivatization pathways. masterorganicchemistry.com

Future research should explore advanced and "click" chemistry approaches for derivatization. Thiol-ene and thiol-yne reactions, for example, offer high efficiency, orthogonality, and mild reaction conditions, making them ideal for creating complex molecular architectures and functional materials. mdpi.comresearchgate.net Another promising area is the development of new reagents for chiral derivatization. For instance, o-phthalaldehyde (B127526) (OPA) coupled with novel chiral thiols has been successfully used to resolve chiral amines, suggesting that this compound could be developed as a new chiral resolving agent. nih.gov

Table 2: Potential Derivatization Reactions for this compound

Reaction TypeReagents/ConditionsResulting Functional GroupPotential Applications
Thiol-Ene "Click" ReactionAlkenes, Photoinitiator or Thermal Radical InitiatorThioetherPolymer synthesis, surface modification. mdpi.comresearchgate.net
Thiol-Maleimide AdditionMaleimides, Base or Nucleophilic CatalystThioether (succinimide adduct)Bioconjugation, hydrogel formation. rsc.org
Oxidation to DisulfideMild oxidants (e.g., I₂)DisulfideSelf-healing materials, redox-responsive systems. masterorganicchemistry.commdpi.com
Michael Additionα,β-Unsaturated CarbonylsThioetherSynthesis of complex organic molecules.
Chiral DerivatizationAmines, o-phthalaldehyde (OPA)Fluorescent isoindole diastereomersChiral separation and analysis. nih.gov

Expansion of Applications in Emerging Materials Science Fields

The unique combination of a heterocyclic oxolane ring and a reactive thiol group makes this compound a promising building block for advanced materials. While thiols are already utilized in various materials, the specific properties imparted by the 2,2-dimethyloxolane scaffold remain to be fully explored.

Future research should target the integration of this compound into next-generation materials. One key area is the development of advanced polymers and thermosets. Thiol-ene and thiol-epoxy reactions are known to produce uniform polymer networks with low shrinkage and stress, which is highly desirable for high-performance coatings, adhesives, and encapsulating materials. researchgate.net The inherent flexibility of the resulting thioether linkage can be beneficial for creating durable and resilient materials. researchgate.net Furthermore, the reversible nature of the thiol-disulfide redox couple can be exploited to design self-healing polymers and stimuli-responsive hydrogels for applications in tissue engineering and drug delivery. mdpi.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for accelerating the discovery and optimization of molecules like this compound. In silico methods can predict molecular properties, elucidate reaction mechanisms, and guide experimental design, thereby saving significant time and resources.

Future efforts should leverage advanced computational modeling to build a comprehensive understanding of this compound. Density Functional Theory (DFT) can be used to investigate the energetics and kinetics of various synthetic and derivatization reactions, providing insights that are difficult to obtain experimentally. rsc.org Molecular dynamics simulations can be employed to model the behavior of polymers and materials derived from this compound, predicting their mechanical, thermal, and responsive properties. These predictive models can help screen potential applications and identify the most promising derivatives for synthesis, creating a more efficient and targeted research workflow.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dimethyloxolane-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves thiolation of 2,2-dimethyloxolane derivatives. A common approach is the nucleophilic substitution of a hydroxyl or halide group at the 3-position using thiourea or hydrogen sulfide under acidic conditions . Reaction optimization should focus on temperature control (e.g., 60–80°C for thiourea-based routes) and solvent selection (e.g., ethanol or DMF) to minimize side reactions like oxidation. Yield improvements (≥70%) are achievable by inert gas purging to prevent disulfide formation .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for purity assessment due to its sensitivity to volatile thiols. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, is critical for structural verification, with characteristic peaks at δ 1.4–1.6 ppm (dimethyl groups) and δ 3.8–4.2 ppm (oxolane ring protons) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can resolve polar impurities, though derivatization (e.g., with Ellman’s reagent) may enhance sensitivity .

Q. What are the key stability considerations for long-term storage of this compound?

  • Methodological Answer : The compound is prone to oxidation and thermal degradation. Store under nitrogen at 2–8°C in amber glass vials to limit light exposure. Stability tests indicate ≤5% degradation over six months when stored with desiccants (e.g., molecular sieves). Avoid contact with oxidizing agents or metals, as they catalyze disulfide formation .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?

  • Methodological Answer : Discrepancies in reactivity often arise from solvent polarity or competing elimination pathways. Systematic studies using kinetic isotopic effects (KIE) and computational modeling (DFT) can clarify mechanisms. For example, in polar aprotic solvents (e.g., DMSO), the thiol group exhibits enhanced nucleophilicity, whereas protic solvents stabilize intermediates, favoring substitution over elimination . Validate hypotheses using controlled competition experiments with varying solvents and bases .

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

  • Methodological Answer : Regioselectivity challenges arise due to steric hindrance from the dimethyl groups. Employ bulky electrophiles (e.g., tert-butyl halides) to target the less hindered 3-thiol position. Catalytic methods, such as gold(I)-mediated alkyne activation, improve selectivity by stabilizing transition states. Monitor reactions in real-time via in situ IR spectroscopy to track intermediate formation .

Q. How can impurity profiles be rigorously analyzed to meet pharmaceutical-grade standards?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC-MS/MS identifies trace impurities (e.g., sulfoxides or dimeric disulfides) at ppm levels.
  • Headspace GC detects volatile degradation products.
  • X-ray crystallography confirms structural integrity of isolated impurities.
    Establish acceptance criteria based on ICH guidelines (e.g., ≤0.1% for any single impurity) and validate methods via spike-and-recovery experiments .

Q. What computational models predict the compound’s behavior in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the thiol’s binding affinity to metal catalysts. Focus on sulfur’s lone pair interaction with transition metals (e.g., Pd or Au). Molecular dynamics simulations predict solvent effects on catalytic cycles, guiding solvent selection for cross-coupling reactions .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s thermal degradation pathways?

  • Methodological Answer : Contradictions may stem from varying experimental setups (e.g., heating rates or atmospheric conditions). Replicate degradation studies using thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous byproducts (e.g., SO2_2 or carbonyl compounds). Compare activation energies (Ea_a) derived from Arrhenius plots to reconcile discrepancies .

Safety and Waste Management

Q. What are the best practices for handling and disposing of this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for all manipulations. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Neutralize waste with 10% sodium hypochlorite before disposal. Collaborate with certified waste management services for incineration, as landfill disposal risks groundwater contamination .

Experimental Design Table

Parameter Optimal Conditions Key References
Synthesis Temperature60–80°C (thiourea route)
Storage Conditions2–8°C under nitrogen, amber vial
Analytical ValidationHPLC-MS/MS, spike-and-recovery ≥90%
Degradation MonitoringTGA-FTIR (heating rate 10°C/min)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.